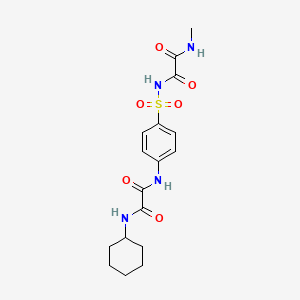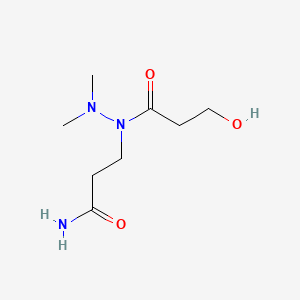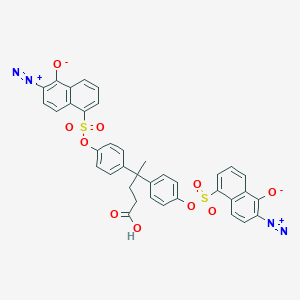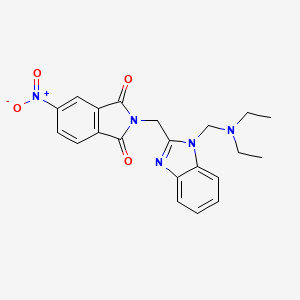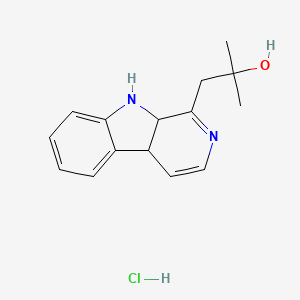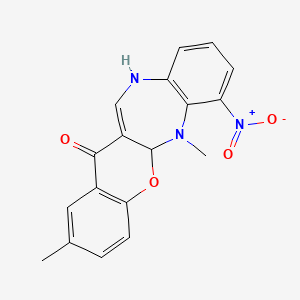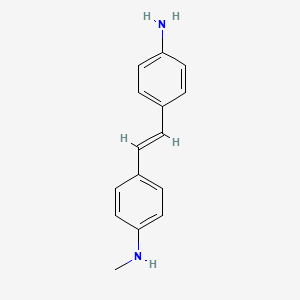
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: Nitration of the imidazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the imidazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with 3-chloro-2-propanol in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their function.
Pathways Involved: It could interfere with cellular pathways related to DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-1H-imidazol-5-yl)thio)-2-propanol: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-butanol: Has a longer carbon chain, potentially altering its physical properties and solubility.
Uniqueness
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
115906-48-4 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O3S |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
1-chloro-3-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H15Cl2N3O3S/c1-9-17-13(19(21)22)14(23-8-12(20)6-15)18(9)7-10-2-4-11(16)5-3-10/h2-5,12,20H,6-8H2,1H3 |
Clave InChI |
QPKRPINCRBFHOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(CCl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


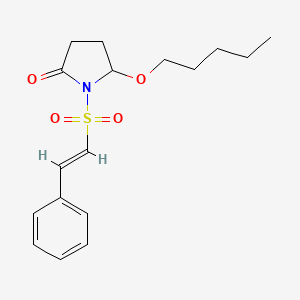

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
